[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](4-phenylpiperazino)methanone
Description
The compound 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone features a pyrazole core substituted at position 1 with a methyl group and at position 3 with a 2-thienyl moiety. The methanone bridge connects this pyrazole to a 4-phenylpiperazine group, a structural motif often associated with CNS-targeting molecules due to its ability to modulate receptor binding . Characterization of such compounds typically employs FT-IR, NMR (1H, 13C, HSQC), and mass spectrometry, as seen in analogous syntheses .
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4OS/c1-21-17(14-16(20-21)18-8-5-13-25-18)19(24)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
BFZQZJSCQVCZAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thienyl group is introduced via electrophilic substitution reactions, while the phenylpiperazine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the phenylpiperazine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: : The compound is studied for its unique electronic properties and potential as a building block in organic synthesis.
Biology: : It has shown promise in biological assays, particularly in binding studies with proteins and enzymes, indicating potential as a biochemical probe.
Medicine: : Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.
Industry: : The compound’s unique structure makes it a candidate for material science applications, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole ring and thienyl group contribute to the compound’s overall electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Pyrazole Substitutions: Position 3 substitutions (thienyl vs. phenyl vs. hydrazinylidene) influence electronic properties and steric bulk.
- Piperazine Modifications : Substituted phenyl groups on piperazine (e.g., 4-chloro, 2-methoxy) modulate basicity and solubility. Chlorine increases lipophilicity, whereas methoxy enhances H-bond acceptor capacity .
- Functional Groups: Hydroxy (in ) and amino/hydrazinylidene (in ) groups introduce hydrogen-bonding or chelation capabilities, impacting biological activity.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The thienyl group in the target compound may adopt a planar conformation, facilitating stacking interactions absent in phenyl-substituted analogs. Hydrogen-bonding networks, critical for crystal stability, depend on substituents (e.g., hydroxy in vs. methoxy in ) .
- Graph Set Analysis : Piperazine N-H groups often form R₂²(8) motifs with carbonyls, as seen in related structures .
Biological Activity
Chemical Structure and Properties
The chemical formula for 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone is , with a molecular weight of approximately 378.50 g/mol. The structure features a pyrazole ring fused with a thienyl group and a phenylpiperazine moiety, which contributes to its biological activity.
1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study highlighted the potential of thienopyrazole compounds to act as antioxidants against oxidative stress in biological systems. Specifically, they demonstrated protective effects on erythrocytes exposed to toxic agents like 4-nonylphenol, reducing the percentage of altered erythrocytes compared to controls .
| Treatment | Altered Erythrocytes % |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
| Thienopyrazole (7f) | 3.7 ± 0.37 |
2. Anti-inflammatory Activity
Thienopyrazole derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE7, which is implicated in inflammatory responses and allergic conditions. This inhibition leads to reduced inflammation in various experimental models .
3. Antimicrobial Activity
Studies have reported that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways, making these compounds potential candidates for developing new antimicrobial agents .
4. Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been explored in several studies, demonstrating efficacy against various cancer cell lines. These compounds may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .
Case Study: Efficacy Against Cancer
A notable study investigated the effects of a specific thienopyrazole derivative on human cancer cell lines, where it was found to significantly reduce cell viability in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis induction.
Case Study: Antioxidant Effects in Aquatic Species
In another case study focusing on aquatic species, thienopyrazoles were administered to African catfish (Clarias gariepinus) exposed to environmental toxins. The results indicated that these compounds effectively mitigated oxidative damage in erythrocytes, showcasing their potential use in aquaculture for enhancing fish health under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
